molecular formula C14H13N3S B1617090 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole CAS No. 75007-33-9

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole

Cat. No.: B1617090
CAS No.: 75007-33-9
M. Wt: 255.34 g/mol
InChI Key: ZYLGDSAPSSMRRT-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole is a heterocyclic compound that features both pyrazole and thiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of both pyrazole and thiazole moieties in a single molecule often enhances its pharmacological properties, making it a valuable target for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethylpyrazole with a thiazole derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with glacial acetic acid often used as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Similar in structure but lacks the thiazole ring.

    2-(3,5-Dimethyl-1H-pyrazol-1-yl)imidazole: Contains an imidazole ring instead of a thiazole ring.

    2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: A fused heterocyclic system with a pyridine ring.

Uniqueness

The uniqueness of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole lies in its combined pyrazole and thiazole moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound in various fields of research and application.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-10-8-11(2)17(16-10)14-15-13(9-18-14)12-6-4-3-5-7-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLGDSAPSSMRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225967
Record name Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75007-33-9
Record name Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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